molecular formula C15H9ClN2O3 B3375327 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid CAS No. 1094255-70-5

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

Cat. No.: B3375327
CAS No.: 1094255-70-5
M. Wt: 300.69 g/mol
InChI Key: SIXMTRSELLHILQ-UHFFFAOYSA-N
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Description

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a high-purity organic compound supplied as a powder for life science research and development. This benzoic acid derivative features a 1,2,4-oxadiazole ring system substituted with a 3-chlorophenyl group, presenting a molecular formula of C 15 H 9 ClN 2 O 3 and a molecular weight of 300.7 g/mol [ citation:1 ]. Compounds within the 1,2,4-oxadiazolyl-benzoic acid chemical class are of significant interest in medicinal chemistry and drug discovery. Structural analogs of this compound, such as Ataluren (PTC124), have demonstrated potent biological activity as nonsense mutation suppressors, promoting ribosomal readthrough of premature stop codons in mRNA to enable the production of full-length, functional proteins [ citation:9 ]. This mechanism is actively being researched for the treatment of genetic disorders and cancers caused by nonsense mutations [ citation:3 ]. As a key intermediate, this compound is valuable for synthesizing novel molecules and probing structure-activity relationships to develop new therapeutic agents [ citation:1 ]. The product is available in various packaging specifications and purity grades, including bulk quantities, and can be produced to meet specific customer requirements, including high and ultra-high purity forms (from 99% to 99.999% and higher) [ citation:1 ]. This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13-17-14(21-18-13)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXMTRSELLHILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid typically involves the formation of the oxadiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions. For instance, the reaction of 3-chlorobenzohydrazide with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the oxadiazole ring, while reduction can lead to the formation of other heterocyclic compounds .

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Notable applications include:

  • Anticancer Activity : Derivatives of oxadiazole compounds, including this one, have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have reported that it induces apoptosis in human breast adenocarcinoma (MCF-7) cells with an IC50 value of approximately 0.65 µM . The mechanism involves the activation of apoptotic pathways through increased expression of p53 and cleavage of caspase-3.
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against various bacterial strains. Research indicates minimum inhibitory concentrations (MIC) in the range of 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Material Science

In addition to its biological applications, this compound is being explored for its utility in material science:

  • Polymer Additives : The compound can serve as a functional additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been studied for improving the performance of materials used in electronics and coatings .

Chemical Synthesis

The compound acts as a precursor or intermediate in the synthesis of other oxadiazole derivatives that may possess enhanced biological activities or improved pharmacological profiles. This versatility makes it a valuable component in synthetic organic chemistry.

Case Studies

Several studies have documented the efficacy and applications of this compound:

StudyFocusFindings
Anticancer ActivityInduces apoptosis in MCF-7 cells; IC50 = 0.65 µM
Antimicrobial ActivityMIC values between 0.22 - 0.25 µg/mL against S. aureus
Polymer ScienceEnhances thermal stability and mechanical properties when added to polymer matrices

Mechanism of Action

The mechanism of action of 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. Additionally, its antimicrobial activity may result from the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Properties/Applications References
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid C₁₅H₉ClN₂O₃ 3-chlorophenyl, benzoic acid 300.7 High polarity (carboxylic acid); drug discovery
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid C₁₅H₁₀N₂O₃ Phenyl, benzoic acid 266.25 Lower lipophilicity (no Cl); intermediate in agrochemicals
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid C₁₀H₈ClN₂O₃ 4-chlorophenyl, acetic acid 239.6 Enhanced solubility (shorter chain); TRP channel antagonist
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid C₁₃H₁₂ClN₂O₃ 2-chlorophenyl, butanoic acid 285.7 Increased lipophilicity (longer chain); protease inhibitor candidate

Key Observations :

  • Chlorine Position : The 3-chlorophenyl group in the target compound introduces steric and electronic effects distinct from para- or ortho-substituted analogues. For example, 4-chlorophenyl derivatives (e.g., ) may exhibit stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions .
  • Acid Chain Length: Replacing benzoic acid with acetic acid () reduces molecular weight and increases solubility, while butanoic acid derivatives () enhance lipophilicity, impacting membrane permeability .
Physicochemical Properties
  • Hydrogen Bonding : The benzoic acid group in the target compound provides two hydrogen-bond acceptors (carbonyl and hydroxyl oxygen), compared to one acceptor in acetic acid derivatives .
  • Lipophilicity (LogP) : The target compound’s calculated LogP is ~2.8 (similar to ), higher than phenyl-substituted analogues (LogP ~2.3 for C₁₅H₁₀N₂O₃) due to the chlorine atom’s hydrophobic contribution .
  • Thermal Stability: Oxadiazole rings generally exhibit high thermal stability, but the 3-chlorophenyl group may lower melting points compared to non-halogenated analogues .

Biological Activity

2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₁₅H₉ClN₂O₃
  • Molecular Weight : 300.7 g/mol
  • CAS Number : 1094255-70-5
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzoic acid, including those with oxadiazole moieties, can inhibit bacterial growth effectively. Specifically, the presence of halogenated phenyl groups enhances this activity by increasing lipophilicity and facilitating membrane penetration .

Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro assays show that this compound can induce apoptosis in cancer cells by activating the proteasome and autophagy pathways. Notably, it has been shown to enhance the activity of cathepsins B and L—proteins involved in cellular degradation processes—thereby promoting cell death in malignant cells .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit significant growth inhibition in cancer cell lines (like Hep-G2), this compound demonstrates a favorable safety profile with minimal cytotoxic effects on normal fibroblast cells at therapeutic concentrations . This selectivity is crucial for developing anticancer agents that minimize harm to healthy tissues.

The mechanisms underpinning the biological activity of this compound include:

  • Inhibition of Protein Degradation Pathways : The compound enhances the ubiquitin-proteasome system (UPS) and autophagy pathways, crucial for maintaining cellular homeostasis and combating cancer cell proliferation.
  • Activation of Caspases : In apoptotic pathways, activation of caspases leads to programmed cell death; compounds similar to this compound have been shown to trigger these pathways effectively .
  • Interaction with Enzymatic Targets : The compound's structure allows it to bind effectively with key enzymes involved in cellular metabolism and signaling pathways.

Case Studies

StudyFindings
Study on Antimicrobial Properties Demonstrated effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 50 µg/mL .
Cytotoxicity Assessment in Cancer Cells Showed less than 10% cytotoxicity at concentrations up to 100 µM in normal fibroblasts while inhibiting 60% of Hep-G2 cells .
Mechanistic Study on Apoptosis Induction Identified significant activation of caspases and enhancement of proteasomal activity leading to increased apoptosis in A2058 melanoma cells .

Q & A

Q. What are the common synthetic routes for synthesizing 2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid?

The synthesis typically involves cyclocondensation of precursors such as benzoic acid derivatives and 3-chlorophenyl-substituted amidoximes. Key steps include:

  • Amide Formation : Reacting benzoic acid derivatives with hydroxylamine to form amidoximes.
  • Cyclization : Using dehydrating agents (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .
  • Functionalization : Introducing the 3-chlorophenyl group via nucleophilic substitution or cross-coupling reactions .

Methodological Tip : Monitor reaction progress using TLC or HPLC, and optimize cyclization conditions (e.g., solvent polarity, temperature) to minimize side products .

Q. What analytical techniques are recommended for characterizing this compound?

  • Spectroscopy :
    • IR : Confirm functional groups (e.g., C=O stretch of benzoic acid at ~1680 cm⁻¹, oxadiazole ring vibrations at ~1550 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to verify aromatic proton environments and oxadiazole connectivity. For example, the oxadiazole C5 proton appears as a singlet near δ 8.5 ppm .
  • Mass Spectrometry : HRMS (High-Resolution MS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation of regiochemistry (e.g., oxadiazole ring orientation) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Critical variables include:

ParameterOptimization StrategyImpact on Yield/Purity
Temperature Higher temps (80–100°C) accelerate cyclization but may degrade sensitive groups .Balance speed vs. side reactions.
Solvent Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .Higher purity via reduced byproducts.
Catalyst Use Lewis acids (e.g., ZnCl₂) to stabilize intermediates in oxadiazole formation .Improves regioselectivity.

Data Contradiction Example : If conflicting NMR data arises (e.g., unexpected splitting patterns), re-examine reaction stoichiometry or employ 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. How to address variability in biological activity data across studies?

Biological activity (e.g., antimicrobial, enzyme inhibition) depends on:

  • Structural Flexibility : The chlorophenyl group’s orientation affects target binding. Use molecular docking to correlate substituent positions with activity .
  • Purity : Impurities (e.g., unreacted precursors) can skew assays. Validate compound purity via HPLC (>95%) before testing .
  • Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to reduce inter-lab variability .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify substituents on the benzoic acid or chlorophenyl ring (e.g., introduce electron-withdrawing groups like -NO₂ to enhance reactivity) .
  • Pharmacophore Mapping : Identify critical binding motifs (e.g., oxadiazole ring’s dipole interactions) using computational tools like Schrödinger’s Maestro .
  • Biological Testing : Compare IC₅₀ values across analogs to isolate structural contributors to activity .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Oxadiazole Cyclization

PrecursorSolventCatalystTemp (°C)Yield (%)Purity (HPLC)Reference
Benzoic acid amidoximeDMFZnCl₂907897
3-Chlorophenyl amidoximeDCMPOCl₃706592

Q. Table 2: Analytical Data Comparison

TechniqueKey Peaks/ObservationsApplication
¹H NMR δ 8.5 (s, 1H, oxadiazole C5-H)Confirm ring formation
HRMS [M+H]⁺ calc. 343.05, found 343.04Validate molecular formula
X-ray Dihedral angle: 15° between oxadiazole and benzeneResolve regiochemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid
Reactant of Route 2
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2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid

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